molecular formula C10H14O B8253644 (S)-2-sec-butylphenol

(S)-2-sec-butylphenol

Cat. No.: B8253644
M. Wt: 150.22 g/mol
InChI Key: NGFPWHGISWUQOI-QMMMGPOBSA-N
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Description

Significance of Chiral Phenolic Compounds in Chemical Science

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a ubiquitous class of organic molecules. beilstein-journals.org Their functions are diverse, ranging from acting as essential intermediates in chemical synthesis to possessing significant biological activities, including antioxidant and antimicrobial properties. rsc.orgresearchgate.net When a stereocenter is introduced, as in the case of 2-sec-butylphenol (B1202637), the molecule becomes chiral, existing as two non-superimposable mirror images known as enantiomers: (S)-2-sec-butylphenol and (R)-2-sec-butylphenol. acs.org

The significance of chirality in phenolic compounds is immense. The spatial arrangement of atoms can dramatically influence a molecule's interaction with other chiral entities, such as biological receptors, enzymes, or chiral catalysts. acs.org This stereospecificity is critical in fields like medicinal chemistry, where one enantiomer of a drug may exhibit therapeutic effects while the other is inactive or even harmful. acs.org Consequently, the ability to synthesize and study single enantiomers of chiral phenols is a major focus of research, driving the development of advanced asymmetric synthesis and chiral separation techniques. rsc.orgchim.it The study of these compounds provides valuable information on how subtle changes in three-dimensional structure affect molecular recognition and reactivity.

Scope and Objectives of Research on this compound

Research on this compound is driven by the need to understand the specific contributions of its stereochemistry to its physical and chemical behavior. While its racemic form is used as a chemical intermediate for products like resins and insecticides, the study of the pure (S)-enantiomer aims to unlock more specialized applications. acs.orgnih.gov

A primary objective is the investigation of stereospecific interactions. For example, research has demonstrated that the enantiomers of related sec-butylphenols can be used for the chiral resolution of complex molecules. In one study, racemic 4-sec-butylphenol (B1210997) was used to separate the enantiomers of an octanuclear iron-oxo-pyrazolato complex, where the P and M enantiomers of the complex showed selective coordination with the R and S enantiomers of the phenol (B47542), respectively. fiu.edu This highlights the potential of single-enantiomer sec-butylphenols as tools in supramolecular chemistry and materials science for creating stereochemically pure materials. fiu.edu

Another key objective lies in the field of pharmacology and materials science. It is known that the different stereoisomers of related compounds, such as 2,6-di-sec-butylphenol, exhibit distinct pharmacological activities and improved property profiles compared to racemic mixtures. google.com This precedent motivates research into the specific biological and material properties of this compound, separate from its (R)-enantiomer, to identify unique activities or enhanced performance. The synthesis of enantiomerically pure this compound is a significant challenge that falls within the broader scope of developing methods for the asymmetric ortho-alkylation of phenols. rsc.orgacs.org

Detailed Research Findings

The specific properties of this compound are cataloged in chemical databases, distinguishing it from its racemic counterpart.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 2-[(2S)-butan-2-yl]phenol nih.gov
Molecular Formula C₁₀H₁₄O nih.gov
Molecular Weight 150.22 g/mol nih.gov
CAS Number 159650-89-2 acs.org
Canonical SMILES CCC@HC1=CC=CC=C1O nih.gov
InChI Key NGFPWHGISWUQOI-QMMMGPOBSA-N nih.gov
Topological Polar Surface Area 20.2 Ų nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov

| Rotatable Bond Count | 2 | nih.gov |

This table was generated using data from PubChem and the German version of Wikipedia. acs.orgnih.gov

Table 2: General Properties of 2-sec-Butylphenol (Racemate)

Property Value Source
Appearance Colorless to pale yellow liquid acs.org
Melting Point 12 °C nih.gov
Boiling Point 226-228 °C nih.gov
Density 0.982 g/mL at 25 °C nih.gov
Refractive Index n20/D 1.522 nih.gov
Solubility in Water Limited solubility rsc.org

| Solubility in Organic Solvents | Soluble in alcohols, ethers, hydrocarbons | rsc.org |

This table was generated using data from various chemical suppliers and databases. rsc.orgacs.orgnih.gov

The industrial synthesis of racemic 2-sec-butylphenol is typically achieved through the Friedel-Crafts alkylation of phenol with butene over an acid catalyst like gamma-aluminum oxide at high temperatures and pressures. acs.org The isolation of the pure (S)-enantiomer requires chiral separation techniques, such as chiral chromatography or diastereomeric crystallization, as direct asymmetric synthesis remains a complex challenge. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2S)-butan-2-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-8(2)9-6-4-5-7-10(9)11/h4-8,11H,3H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFPWHGISWUQOI-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S 2 Sec Butylphenol and Analogues

Catalytic Systems in the Preparation of Alkylphenols

The choice of the catalytic system is crucial not only for enantioselectivity but also for achieving high regioselectivity towards the desired ortho-alkylated product.

Heterogeneous Catalysis for Ortho-Alkylation

Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability, making them attractive for industrial applications. For the ortho-alkylation of phenols, catalysts derived from hydrotalcite-like anionic clays (B1170129) have been investigated. researchgate.net These materials can be tailored to enhance the selectivity for 2-alkylated phenols. researchgate.net The use of solid acid catalysts, such as zeolites or sulfated zirconia, can also promote the selective ortho-alkylation of phenols with alkenes.

While achieving high enantioselectivity with heterogeneous chiral catalysts remains a challenge, research in this area is ongoing. The development of chiral porous organic polymers and other supported chiral catalysts holds promise for future applications in the synthesis of (S)-2-sec-butylphenol. nih.gov

Influence of Catalysts on Regio- and Enantioselectivity

The catalyst structure and its interaction with the substrate are key determinants of both regio- and enantioselectivity. In Lewis acid-catalyzed reactions, the size and nature of the ligands on the metal center can influence the steric environment, thereby directing the alkylation to the less hindered ortho-position. Cooperative Lewis acid/metal dual catalysis has been shown to be a highly regioselective process for producing ortho-alkylated phenols. acs.org

In enantioselective catalysis, the chiral ligand or counterion of the catalyst interacts with the substrate through non-covalent interactions, such as hydrogen bonding or π-stacking, to create a diastereomeric transition state. This difference in energy between the two possible transition states leads to the preferential formation of one enantiomer. For example, peptide-based catalysts can influence both regio- and enantioselectivity in Baeyer–Villiger oxidations through hydrogen-bonding interactions, a principle that could be applied to phenol (B47542) alkylation.

Catalyst TypePotential AdvantageKey Considerations
Chiral Lewis AcidsHigh enantioselectivityCatalyst loading, moisture sensitivity
Chiral Brønsted AcidsMetal-free, good selectivitySubstrate scope
Heterogeneous CatalystsRecyclability, ease of separationLower enantioselectivity to date
Dual Catalytic SystemsHigh regioselectivityCatalyst compatibility

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic routes to this compound. This involves considering aspects such as atom economy, the use of safer solvents, and energy efficiency. frontiersin.org

The development of catalytic methods, particularly with recyclable heterogeneous catalysts, aligns well with the principles of green chemistry by reducing waste and catalyst consumption. jddhs.com Solvent selection is another critical factor. The use of greener solvents like ethanol (B145695) or even water, where feasible, can significantly reduce the environmental impact of the synthesis. rsc.orgfrontiersin.org

Furthermore, designing synthetic routes that minimize the number of steps and avoid the use of protecting groups contributes to a greener process by reducing reagent consumption and waste generation. mdpi.com Microwave-assisted synthesis is another green technique that can lead to shorter reaction times and reduced energy consumption. jddhs.com The ultimate goal is to develop a process that is not only efficient and selective but also sustainable and environmentally responsible. longdom.org

Solvent-Free and Atom-Economical Approaches

The development of solvent-free and atom-economical reactions is a critical endeavor in green chemistry, aiming to reduce waste and energy consumption. The primary route to 2-sec-butylphenol (B1202637) is the Friedel-Crafts alkylation of phenol with butene. This reaction is inherently atom-economical as it involves the direct addition of the butene molecule to the phenol ring, with no atoms being wasted as byproducts.

Recent research has focused on optimizing this process by eliminating the need for solvents, which are often a major source of waste in chemical synthesis. These solvent-free approaches typically utilize solid acid catalysts or high-temperature, high-pressure conditions to facilitate the reaction.

One common method involves the use of aluminum phenoxide as a catalyst, which can be generated in situ by reacting phenol with aluminum. The reaction is typically carried out at elevated temperatures and pressures. For instance, reacting phenol with butene-1 in the presence of an aluminum phenoxide catalyst at high temperatures and pressures can yield o-sec-butylphenol. Another approach utilizes gamma-aluminum trioxide as a catalyst under high pressure to achieve high selectivity for the ortho-alkylation product. uakron.edu

Solid acid catalysts, such as zeolites and acidic ion-exchange resins, have emerged as promising alternatives for the solvent-free alkylation of phenols. whiterose.ac.ukresearchgate.net These catalysts offer advantages such as ease of separation from the reaction mixture, potential for recyclability, and high selectivity. The use of solid acids can circumvent the environmental issues associated with traditional homogeneous catalysts like aluminum chloride.

CatalystAlkylating AgentTemperature (°C)Pressure (psig)Yield of o-sec-butylphenol (%)Reference
Aluminum PhenoxideButene-12751000High (not specified)PrepChem.com
gamma-Aluminum Trioxiden-butenes250-3003.5-8.0 MPa~98% purityThe Good Scents Company
Triflic Acid (HOTf)α-aryl-α-diazoestersNot specifiedNot specifiedHigh (not specified)Organic & Biomolecular Chemistry

Sustainable Methodologies in Phenolic Compound Synthesis

Sustainable synthesis of phenolic compounds extends beyond solvent-free and atom-economical considerations to include the use of renewable feedstocks, recyclable catalysts, and energy-efficient processes. A significant challenge in the synthesis of this compound is achieving high enantioselectivity. While the synthesis of racemic 2-sec-butylphenol is well-established, methods for the specific production of the (S)-enantiomer are less documented in readily available literature.

The development of chiral catalysts for the asymmetric ortho-alkylation of phenols is an active area of research. While specific examples for the synthesis of this compound are scarce, progress in the enantioselective alkylation of phenols with other olefins provides a foundation for future work. For instance, chiral phosphoric acids have been used as catalysts in asymmetric dearomatization reactions of phenols. nih.govresearchgate.net Furthermore, planar-chiral cyclopentadienyl (B1206354) ruthenium complexes have shown promise in the regio- and enantioselective ortho-allylation of phenols. nih.gov These catalytic systems could potentially be adapted for the enantioselective butylation of phenol.

The use of solid acid catalysts is a key feature of sustainable methodologies for phenolic compound synthesis. Zeolites, in particular, are attractive due to their shape-selectivity, which can favor the formation of the desired ortho-isomer. whiterose.ac.uk Their robust nature also allows for regeneration and reuse, reducing catalyst waste. Hydrotalcite-like anionic clays have also been investigated as catalysts for the selective ortho-alkylation of phenol with alcohols, offering another avenue for sustainable synthesis. researchgate.net

The principles of sustainable chemistry also encourage the use of renewable resources. Lignin, a complex polymer found in wood, is a rich source of phenolic compounds and represents a potential renewable feedstock for the production of valuable chemicals, including alkylated phenols. mdpi.com

Catalyst TypeKey FeaturesApplication in Phenolic SynthesisReference
Solid Acid Catalysts (e.g., Zeolites) Recyclable, Shape-selective, Reduced wasteOrtho-selective alkylation of phenols whiterose.ac.ukresearchgate.net
Chiral Phosphoric Acids Enantioselective catalysisAsymmetric dearomatization of phenols nih.govresearchgate.net
Planar-Chiral Ruthenium Complexes Regio- and enantioselective catalysisOrtho-allylation of phenols nih.gov
Hydrotalcite-derived Catalysts Recyclable, Base catalysisOrtho-alkylation of phenols with alcohols researchgate.net

Spectroscopic and Structural Elucidation of S 2 Sec Butylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For (S)-2-sec-butylphenol, a combination of 1D and 2D NMR techniques provides comprehensive information about its carbon framework and the relative positions of its protons.

One-dimensional NMR spectra offer foundational information regarding the chemical environment of hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic region typically displays complex multiplets due to the protons on the benzene (B151609) ring, while the aliphatic region shows signals corresponding to the sec-butyl group. chemicalbook.com The phenolic hydroxyl (-OH) proton usually appears as a broad singlet, the chemical shift of which can vary with concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment, with aromatic carbons appearing in the downfield region (typically 110-160 ppm) and aliphatic carbons in the upfield region.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons (like C1 and C2 of the aromatic ring) are not observed. This technique is crucial for unambiguously assigning the carbon signals of the sec-butyl group.

Table 1: Predicted 1D NMR Data for this compound
¹H NMR Data (in CDCl₃) ¹³C NMR Data (Predicted)
Assignment Chemical Shift (ppm) Assignment Chemical Shift (ppm)
Aromatic H6.7 - 7.2C-OH (C1)152-156
-OH4.5 - 5.5 (variable)C-CH (C2)135-139
-CH- (sec-butyl)~2.96Aromatic CH115-130
-CH₂- (sec-butyl)~1.63-CH- (sec-butyl)35-40
-CH₃ (doublet, sec-butyl)~1.24-CH₂- (sec-butyl)28-32
-CH₃ (triplet, sec-butyl)~0.87-CH₃ (sec-butyl, doublet)20-24
-CH₃ (sec-butyl, triplet)10-14

Two-dimensional NMR experiments provide connectivity information, mapping out the relationships between different nuclei within the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between adjacent aromatic protons and, crucially, between the methine proton (-CH-) of the sec-butyl group and the protons of the adjacent methylene (B1212753) (-CH₂) and methyl (-CH₃) groups, confirming the structure of the alkyl chain. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.eduyoutube.com Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for definitive assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

Standard NMR spectroscopy cannot distinguish between enantiomers as they are isochronous (resonate at the same frequency). To determine the enantiomeric excess (ee), a chiral environment must be introduced to induce diastereomeric interactions, making the enantiomers chemically non-equivalent. chemicalforums.com

This is typically achieved by adding a Chiral Solvating Agent (CSA) to the NMR sample. CSAs, such as derivatives of BINOL (1,1'-bi-2-naphthol), are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. acs.orgacs.orgfrontiersin.org These diastereomeric complexes have different magnetic environments, leading to the splitting of signals in the NMR spectrum. For this compound, the addition of a suitable CSA would result in two distinct sets of peaks for certain protons (e.g., the methine proton of the sec-butyl group or nearby aromatic protons), one corresponding to the (S)-enantiomer and one to the (R)-enantiomer. The enantiomeric excess can then be calculated by integrating the signals corresponding to each enantiomer.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the functional groups present in a molecule and provide a characteristic "fingerprint."

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The spectrum of this compound is dominated by absorptions characteristic of its phenolic and alkyl components.

Key expected vibrational modes include:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group. libretexts.org

C-H Stretch (Aromatic): Medium to weak bands appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Strong bands appearing just below 3000 cm⁻¹, corresponding to the sec-butyl group. researchgate.net

C=C Stretch (Aromatic): Several medium to strong bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region, characteristic of a phenol (B47542). libretexts.org

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While polar bonds like O-H and C-O tend to be strong in FTIR, non-polar bonds and symmetric vibrations, such as those in the aromatic ring, are often strong in Raman spectra.

For this compound, the Raman spectrum would be expected to show:

Aromatic Ring Breathing Modes: A very strong, sharp band around 1000 cm⁻¹, which is a characteristic feature of the benzene ring.

C-H Stretch (Aromatic and Aliphatic): Strong signals in the 2800-3100 cm⁻¹ region.

Aromatic C=C Bending and Stretching: Prominent bands in the 1300-1600 cm⁻¹ region that help characterize the substitution pattern.

Mass Spectrometry for Molecular Identification and Metabolite Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of compounds and for identifying unknown substances. When coupled with chromatographic techniques, it becomes a cornerstone for both qualitative and quantitative analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com This technique is highly effective for the analysis of volatile and semi-volatile compounds, making it ideal for studying this compound. thermofisher.com GC-MS is considered a gold standard in the forensic analysis of trace evidence due to its versatility in isolating and analyzing different components in unknown mixtures. spectroscopyonline.com

In the context of this compound, GC-MS is employed for trace analysis in various matrices, such as environmental water samples or biological fluids. thermofisher.comresearchgate.net The process involves injecting a sample into the GC, where it is vaporized and separated into its components in a capillary column. thermofisher.com Each component elutes at a specific retention time, after which it enters the mass spectrometer to be ionized and fragmented, generating a unique mass spectrum that serves as a molecular fingerprint.

Research has demonstrated the use of GC-MS in identifying isomeric butylphenols in reaction mixtures. The combination of gas chromatographic retention indices (RI) and mass spectra allows for the unambiguous identification of components without their prior isolation. cyberleninka.ru Furthermore, GC-MS is crucial for studying the biodegradation of 2-sec-butylphenol (B1202637). For instance, it has been used to analyze metabolites produced by degrading bacteria, such as Pseudomonas sp. strain MS-1, which metabolizes the compound. nih.gov In such studies, the organic extracts of a culture are analyzed to identify metabolic byproducts, providing insight into the degradation pathway. nih.gov

Below is a table summarizing typical parameters for the GC-MS analysis of alkylphenols.

ParameterTypical SettingPurpose
GC Column HP-5 MS (or equivalent)Separates compounds based on polarity and boiling point. cyberleninka.ru
Injector Temperature 260 °CEnsures rapid vaporization of the sample. cyberleninka.ru
Carrier Gas Helium or HydrogenTransports the sample through the column. thermofisher.comcyberleninka.ru
Oven Program Temperature gradient (e.g., 80-280 °C)Optimizes separation of multiple components in a mixture. cyberleninka.ru
Ionization Mode Electron Impact (EI)Fragments molecules into characteristic patterns for identification.
MS Detector Quadrupole or Ion TrapSeparates ions based on their mass-to-charge ratio. thermofisher.com
Acquisition Mode Scan or Selected Ion Monitoring (SIM)Scan mode provides a full spectrum; SIM mode increases sensitivity for target analytes. thermofisher.com

High-Resolution Mass Spectrometry (HRMS) is an advanced analytical technique that measures the mass of a molecule with extremely high accuracy. measurlabs.com This precision allows for the determination of a compound's elemental formula from its exact molecular mass. Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. measurlabs.com

For this compound, which has the molecular formula C₁₀H₁₄O, HRMS provides a critical confirmation of its identity. nih.gov The technique can be used to identify molecular structures ranging from small organic molecules to large macromolecules. measurlabs.com Instruments such as the Q Exactive Orbitrap are capable of achieving the high resolution required for this type of analysis. mzcloud.org

The precise mass of a molecule is calculated by summing the exact masses of its most abundant isotopes. For this compound (C₁₀H₁₄O), the theoretical monoisotopic mass can be compared against the experimentally measured mass to confirm its elemental composition.

AtomQuantityExact Mass (Da)Total Mass (Da)
Carbon (¹²C) 1012.000000120.000000
Hydrogen (¹H) 141.00782514.109550
Oxygen (¹⁶O) 115.99491515.994915
Theoretical Mass 150.104465

An HRMS analysis of a sample containing this compound would be expected to yield a measured mass that is extremely close to this theoretical value (typically within 5 ppm), thereby confirming the elemental formula C₁₀H₁₄O. This high level of accuracy is invaluable for distinguishing the compound from other potential isomers or contaminants.

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is widely employed in purity assessment, which is a critical step in the development and quality control of chemical compounds. HPLC offers high specificity and efficiency for impurity analysis. researchgate.net

In the analysis of this compound, HPLC is used to determine its concentration and assess its purity. nih.gov For example, studies on the biodegradation of 2-sec-butylphenol have utilized HPLC to monitor the decrease in its concentration over time. nih.gov The method typically involves using a reversed-phase column, such as a C18 (ODS) column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

A typical HPLC analysis for purity assessment involves comparing the peak area of the main compound (this compound) to the total area of all peaks in the chromatogram. The presence of other peaks indicates impurities, and their relative areas can be used to quantify the purity level. The method must be validated to ensure it is accurate, precise, linear, and specific for the intended analysis. researchgate.net

ParameterTypical SettingPurpose
HPLC Column Shim-pack VP-ODS (C18) or equivalentSeparates the analyte from impurities based on hydrophobicity. nih.gov
Mobile Phase Acetonitrile:Water (e.g., 80:20 v/v)Elutes the compounds from the column; composition can be adjusted to optimize separation. nih.gov
Flow Rate 0.3 - 1.0 mL/minControls the speed of the mobile phase and the analysis time. researchgate.net
Detection UV-Vis Detector (e.g., at 277 nm)Detects and quantifies the compound based on its absorbance of UV light. nih.gov
Column Temperature 20 - 40 °CMaintained at a constant temperature to ensure reproducible retention times. researchgate.net

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers: this compound and (R)-2-sec-butylphenol. youtube.com While enantiomers have identical physical properties like boiling point and solubility, they can exhibit different biological activities. youtube.com Therefore, the ability to separate and quantify individual enantiomers is crucial.

Chiral chromatography is the technique used for the separation of enantiomers. gcms.cz This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. csfarmacie.cz The differential interaction, which requires at least three points of contact between the CSP and the analyte, causes one enantiomer to be retained longer on the column than the other, resulting in their separation. youtube.com

Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be adapted for chiral separations.

Chiral GC: This method often employs capillary columns where the stationary phase contains a chiral selector, such as a derivatized cyclodextrin. gcms.cz Studies on similar compounds, like sec-butyl carboxylates, have shown that beta-cyclodextrin (B164692) derivatives are effective for separating enantiomers. researchgate.net

Chiral HPLC: This is a widely used approach for enantiomeric separation. csfarmacie.cz It utilizes columns packed with a chiral stationary phase. A variety of CSPs are available, based on selectors like polysaccharides, proteins, or macrocyclic antibiotics, which can be operated in normal-phase, reversed-phase, or polar organic modes to optimize resolution. csfarmacie.cz

The separation of the (S) and (R) enantiomers of 2-sec-butylphenol is essential for ensuring the enantiomeric purity of a sample.

TechniqueChiral Selector/Stationary PhasePrinciple of Separation
Chiral Gas Chromatography (GC) Derivatized cyclodextrins (e.g., permethylated β-cyclodextrin) in a polysiloxane phase. gcms.czFormation of temporary diastereomeric inclusion complexes with different stabilities for each enantiomer. researchgate.net
Chiral High-Performance Liquid Chromatography (HPLC) Polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates), macrocyclic antibiotics, or proteins immobilized on a silica (B1680970) support. csfarmacie.czDifferential interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the enantiomers and the chiral stationary phase. csfarmacie.cz

Environmental Transformation and Biotransformation Pathways of 2 Sec Butylphenol

Microbial Degradation Mechanisms

The breakdown of 2-sec-butylphenol (B1202637) in the environment is primarily carried out by bacteria that can utilize it as a source of carbon and energy. nih.govnih.gov Research has focused on isolating and characterizing these microorganisms to understand the specific biochemical pathways involved.

A key organism in the study of 2-sec-butylphenol biodegradation is Pseudomonas sp. strain MS-1. This novel bacterial strain was successfully isolated from freshwater sediment and demonstrated the ability to use 2-sec-butylphenol as its sole source of carbon and energy. nih.govnih.gov Strain MS-1 is a rod-shaped, gram-negative bacterium that is both catalase- and oxidase-positive. nih.gov

Under laboratory conditions, Pseudomonas sp. strain MS-1 has shown high efficiency in degrading this compound. It can completely break down 1.5 mM of 2-sec-butylphenol within a 30-hour period in a basal salt medium. nih.govresearchgate.netresearchgate.net This degradation is accompanied by a parallel increase in bacterial cell density, indicating the compound's utilization for growth. nih.govresearchgate.net The degradation rate of strain MS-1 is comparable to that of another studied strain, HBP1 Prp, which can degrade 2.0 mM of 2-sec-butylphenol within 45 hours. researchgate.net

Table 1: Characteristics of Pseudomonas sp. strain MS-1
CharacteristicDescriptionSource
Isolation SourceFreshwater sediment nih.govnih.gov
MorphologyRod-shaped nih.gov
Gram StainNegative nih.gov
Biochemical TestsCatalase-positive, Oxidase-positive nih.gov
Metabolic CapabilityUtilizes 2-sec-butylphenol as sole carbon and energy source nih.govnih.gov
Degradation EfficiencyCompletely degrades 1.5 mM 2-sec-butylphenol within 30 hours nih.govresearchgate.netresearchgate.net

The biodegradation of 2-sec-butylphenol by Pseudomonas sp. strain MS-1 proceeds through a meta-cleavage pathway. nih.govnih.gov This is a common mechanism for the bacterial degradation of aromatic compounds. nih.govfrontiersin.org The pathway is initiated by the hydroxylation of the aromatic ring, followed by ring fission adjacent to the two hydroxyl groups (extradiol fission). frontiersin.org

In the case of 2-sec-butylphenol degradation by strain MS-1, the proposed metabolic sequence involves several key steps and intermediate metabolites identified through gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

Hydroxylation : The process begins with the hydroxylation of 2-sec-butylphenol to form 3-sec-butylcatechol. nih.govresearchgate.net

Ring Cleavage : The resulting 3-sec-butylcatechol undergoes meta-cleavage, where the aromatic ring is opened to produce 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid. nih.govcore.ac.uk

Hydrolysis : This meta-cleavage product is then further metabolized through hydrolysis to yield 2-methylbutyric acid and, presumably, 2-hydroxypent-2,4-dienoic acid. nih.govresearchgate.net The 2-methylbutyric acid is subsequently mineralized. nih.gov

This pathway is consistent with the degradation of 2-sec-butylphenol by Pseudomonas sp. strain HBP1 Prp, which also utilizes a meta-cleavage pathway involving the same initial intermediates. core.ac.uk

Table 2: Identified Metabolites in the Meta-Cleavage Pathway of 2-sec-Butylphenol by Pseudomonas sp. strain MS-1
MetaboliteRole in PathwaySource
3-sec-ButylcatecholProduct of initial hydroxylation nih.govnih.govcore.ac.uk
2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acidMeta-cleavage product of 3-sec-butylcatechol nih.govnih.govcore.ac.uk
2-Methylbutyric acidHydrolysis product, subsequently mineralized nih.govnih.govresearchgate.net

The ability of Pseudomonas sp. strain MS-1 to degrade alkylphenols is highly dependent on the position of the alkyl group on the phenol (B47542) ring. nih.gov Degradation experiments have shown a strong preference for ortho-substituted phenols over those with substitutions at the meta or para positions (ortho >> meta = para). nih.gov

The strain can effectively degrade a variety of 2-alkylphenols with different sizes and branching of the alkyl chain. nih.govnih.gov However, it does not utilize or degrade most meta- and para-substituted alkylphenols, nor unsubstituted phenol itself. nih.gov This indicates that the position of the alkyl chain, rather than its size or structure, is the critical factor for the substrate specificity of the alkylphenol-metabolizing system in strain MS-1. nih.gov

Table 3: Substrate Specificity of Pseudomonas sp. strain MS-1 for Various Alkylphenols
CompoundPosition of Alkyl GroupDegradation by Strain MS-1Source
o-CresolorthoYes nih.govnih.gov
2-EthylphenolorthoYes nih.govnih.gov
2-n-PropylphenolorthoYes nih.govnih.gov
2-IsopropylphenolorthoYes nih.govnih.gov
2-sec-ButylphenolorthoYes nih.govnih.gov
2-tert-ButylphenolorthoYes nih.govnih.gov
m-CresolmetaNo nih.gov
p-CresolparaNo nih.gov
4-sec-Butylphenol (B1210997)paraNo nih.gov
PhenolN/ANo nih.gov

Enzymatic Biotransformation Processes

The microbial degradation of 2-sec-butylphenol is driven by specific enzymes that catalyze the key steps in the breakdown pathway. The initial and rate-limiting step is often the hydroxylation of the phenol ring, carried out by a class of enzymes known as monooxygenases. core.ac.uktechnion.ac.il

A well-characterized enzyme relevant to the degradation of 2-substituted phenols is 2-hydroxybiphenyl 3-monooxygenase (HbpA). technion.ac.il This FAD-dependent monooxygenase was first identified in Pseudomonas azelaica HBP1, a bacterium capable of growing on the fungicide 2-hydroxybiphenyl. nih.govwhiterose.ac.uk The enzyme catalyzes the first step in the degradation pathway, which is the ortho-hydroxylation of 2-hydroxybiphenyl to 2,3-dihydroxybiphenyl. technion.ac.il

HbpA is a member of the class "A" flavoprotein monooxygenases and exhibits a broad substrate range, hydroxylating various 2-substituted phenols in the presence of NADH and molecular oxygen. technion.ac.ilnih.gov This includes the transformation of 2-sec-butylphenol. core.ac.uk The enzyme has been a subject of directed evolution experiments, which have successfully generated mutant versions with enhanced activity and improved biotransformation capabilities towards substrates like 2-sec-butylphenol. nih.govwhiterose.ac.uk

Table 4: Properties of 2-hydroxybiphenyl 3-monooxygenase (HbpA)
PropertyDescriptionSource
Enzyme ClassFAD-dependent monooxygenase (EC 1.14.13.44) technion.ac.il
Source OrganismPseudomonas azelaica HBP1 technion.ac.ilnih.gov
CofactorFAD, NADH technion.ac.il
Native ReactionHydroxylation of 2-hydroxybiphenyl to 2,3-dihydroxybiphenyl technion.ac.il
Substrate RangeBroad range of 2-substituted phenols, including 2-sec-butylphenol core.ac.uktechnion.ac.ilnih.gov

The enzymatic transformation of 2-sec-butylphenol follows the general mechanism of flavoprotein aromatic hydroxylases. whiterose.ac.uk The hydroxylation of the aromatic ring is believed to occur through electrophilic aromatic substitution. whiterose.ac.uk

While specific kinetic parameters for the transformation of 2-sec-butylphenol are not extensively detailed, data for the native substrate of HbpA, 2-hydroxybiphenyl, provide insight into the enzyme's function. Kinetic analyses were performed in 50 mM phosphate (B84403) buffer at pH 7.5. technion.ac.il The generation of HbpA variants through directed evolution with improved performance on 2-sec-butylphenol suggests that the enzyme's kinetics for this substrate can be significantly altered. nih.govwhiterose.ac.uk

Table 5: Kinetic Parameters of Wild-Type HbpA with Native Substrates
SubstrateParameterValueSource
2-hydroxybiphenylKm (μM)Not specified technion.ac.il
kcat (s-1)Not specified technion.ac.il
NADHKm (μM)Not specified technion.ac.il
kcat (s-1)Not specified technion.ac.il
Note: Specific values for Km and kcat were determined but not explicitly stated in the provided search result abstracts. The experiments were conducted with 0.4 mM NADH and 0.8–200 μM 2-hydroxybiphenyl for determining 2-hydroxybiphenyl kinetics, and with 0.2 mM 2-hydroxybiphenyl and 0.01–0.8 mM NADH for NADH kinetics. technion.ac.il

Environmental Fate Modeling and Assessment of (S)-2-sec-butylphenol

The environmental fate of this compound is governed by a combination of biological and abiotic transformation processes, as well as its partitioning behavior between different environmental compartments. Understanding these factors is crucial for assessing its potential environmental exposure and risk.

Biodegradation Kinetics in Aquatic and Soil Environments

The biodegradation of 2-sec-butylphenol has been observed in aquatic environments, primarily driven by microbial activity. A notable example is the isolation of a novel bacterium, Pseudomonas sp. strain MS-1, from freshwater sediment, which is capable of utilizing 2-sec-butylphenol as its sole source of carbon and energy. nih.gov This bacterium demonstrated the ability to completely degrade a concentration of 1.5 mM of 2-sec-butylphenol within 30 hours under laboratory conditions. nih.gov The degradation pathway proceeds through a meta-cleavage pathway, with 3-sec-butylcatechol identified as an intermediate metabolite. nih.gov

While specific half-life data for 2-sec-butylphenol in diverse aquatic and soil environments are not extensively documented in the available literature, the metabolic activity of certain microorganisms provides a basis for its potential natural attenuation. For instance, resting cells of a Pseudomonas strain have shown the ability to biodegrade 2-(1-methylpropyl)phenol, exhibiting an oxygen uptake rate of 42 nmol O2/min/mg protein. nih.gov However, it is important to note that the biodegradability of related compounds can vary, as a study on 4-s-butylphenol showed no biodegradation over a two-week period using an activated sludge inoculum. nih.gov

Table 1: Biodegradation of 2-sec-butylphenol by Pseudomonas sp. strain MS-1

ParameterValueReference
Initial Concentration1.5 mM nih.gov
Time for Complete Degradation30 hours nih.gov
EnvironmentFreshwater Sediment (laboratory conditions) nih.gov

Partitioning Behavior and Distribution in Environmental Compartments

The partitioning behavior of a chemical compound dictates its distribution in the environment. For this compound, the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc) are key indicators of its environmental distribution.

The experimental log Kow of 2-sec-butylphenol has been determined to be 3.27. nih.gov This value suggests a moderate potential for bioaccumulation in aquatic organisms. nih.gov Based on this log Kow, an estimated bioconcentration factor (BCF) of 180 has been calculated, further supporting the potential for bioconcentration. nih.gov

The soil adsorption coefficient (Koc) provides insight into the mobility of a chemical in soil. For 2-sec-butylphenol, the Koc is estimated to be approximately 1400. nih.gov According to classification schemes, this value indicates that 2-sec-butylphenol is expected to have low mobility in soil, suggesting a tendency to adsorb to soil particles rather than leaching into groundwater. nih.govchemsafetypro.com

Table 2: Partitioning Properties of 2-sec-butylphenol

ParameterValueMethodReference
Log Kow3.27Experimental nih.gov
Koc~1400Estimated nih.gov
Bioconcentration Factor (BCF)180Estimated nih.gov

Phototransformation and Hydrolytic Stability

Abiotic degradation processes, such as phototransformation and hydrolysis, can also contribute to the environmental fate of this compound.

Phototransformation, or the degradation of a chemical by light, is a significant environmental fate process for 2-sec-butylphenol in the atmosphere. The primary mechanism of atmospheric degradation is the reaction with photochemically produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is approximately 9 hours, indicating that 2-sec-butylphenol is not persistent in the atmosphere. nih.gov

Table 3: Atmospheric Phototransformation of 2-sec-butylphenol

ParameterValueMechanismReference
Atmospheric Half-life~9 hoursReaction with hydroxyl radicals nih.gov

Biological Interactions and Mechanistic Studies Non Human Models

Molecular Interactions with Biological Receptors

The interaction of (S)-2-sec-butylphenol with steroid hormone receptors, particularly the estrogen receptor (ER), has been a key area of research to understand its potential as an endocrine-disrupting chemical.

In vitro competitive binding assays using rat uterine cytosol have been employed to determine the affinity of 2-sec-butylphenol (B1202637) for the estrogen receptor. In these studies, the compound's ability to displace radiolabeled estradiol ([³H]-E₂) from the receptor is measured. Research has determined the median inhibitory concentration (IC50) and the relative binding affinity (RBA) of 2-sec-butylphenol. The IC50 value represents the concentration of the compound required to displace 50% of the radiolabeled ligand, while the RBA is calculated relative to the binding affinity of estradiol, which is set at 100%.

One study reported an IC50 value of 3.15 x 10⁻⁴ M for 2-sec-butylphenol, with a corresponding RBA of 0.00029%. This indicates a significantly lower binding affinity for the estrogen receptor compared to the natural ligand, estradiol.

The binding affinity of alkylphenols to the estrogen receptor is influenced by the structure of the alkyl substituent. Generally, the length and branching of the alkyl chain play a crucial role in determining the receptor affinity.

A comparative analysis of various alkylphenols reveals a trend where increasing the length of the alkyl chain tends to increase the binding affinity for the ER. For instance, nonylphenol and octylphenol exhibit higher binding affinities than butylphenol and ethylphenol. However, there appears to be a limit to this trend, as compounds with very long alkyl chains, such as 4-dodecylphenol, have shown a decrease in binding affinity compared to nonylphenol.

The position of the alkyl group on the phenol (B47542) ring also affects receptor binding. The data for 2-sec-butylphenol can be contextualized within this broader family of compounds to understand the structure-activity relationships that govern their interaction with steroid hormone receptors.

Table 1: Comparative Estrogen Receptor Binding Affinities of Selected Alkylphenols

Compound IC50 (M) Relative Binding Affinity (RBA) (%)
2-sec-Butylphenol 3.15 x 10⁻⁴ 0.00029
4-tert-Butylphenol 3.68 x 10⁻⁴ 0.00024
4-tert-Amylphenol 1.05 x 10⁻⁵ 0.0086
4-n-Octylphenol 1.30 x 10⁻⁶ 0.05
4-Nonylphenol 3.10 x 10⁻⁷ 0.28

Data sourced from in vitro studies using rat uterine estrogen receptors.

Antimicrobial Activity and Mechanisms

While specific studies on the antimicrobial growth inhibition by this compound are limited, research on related butylphenol isomers provides insights into its potential antimicrobial properties and mechanisms of action.

Studies on 2,4-di-tert-butylphenol (B135424), a structurally related compound, have demonstrated significant growth inhibition against a range of microorganisms. For example, the minimum inhibitory concentration (MIC) of 2,4-di-tert-butylphenol has been reported to be 16 µg/mL against Cutibacterium acnes, a bacterium associated with acne mdpi.com. Another study showed that 2,4-di-tert-butylphenol inhibited the growth of Bacillus cereus at the same concentration mdpi.com. It is plausible that 2-sec-butylphenol may exhibit similar, though not identical, inhibitory effects on various microbial systems. Further research is needed to establish the specific MIC values for this compound against a panel of relevant microbes.

The precise cellular targets of 2-sec-butylphenol have not been definitively identified. However, the mechanism of antimicrobial action for phenolic compounds, in general, is believed to involve the disruption of microbial cell membranes. The lipophilic nature of the alkyl group allows these compounds to intercalate into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity and function. This can result in the leakage of intracellular components and disruption of essential processes such as electron transport and ATP synthesis.

Research on 2,4-di-tert-butylphenol suggests that its antimicrobial activity is due to its ability to permeabilize and disrupt the outer membrane of bacteria mdpi.com. It is hypothesized that 2-sec-butylphenol may act through a similar mechanism, targeting the bacterial cell membrane as its primary site of action.

Antioxidant and Radical Scavenging Properties

The antioxidant potential of phenolic compounds is attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.

Theoretical studies on the closely related compound 2,6-di-sec-butylphenol have provided insights into the molecular mechanism of its antioxidant action researchgate.netbiomedres.us. Computational analysis suggests that the primary mechanism of radical scavenging is through hydrogen abstraction from the phenolic hydroxyl group by free radicals, such as the hydroxyl radical (HO•) researchgate.netbiomedres.us. This process generates a stable phenoxyl radical, which can then be neutralized, thereby terminating the radical chain reaction researchgate.netbiomedres.us. The stability of the resulting phenoxyl radical is a key factor in the antioxidant efficacy of the parent phenol.

Table 2: Antioxidant Activity of 2,4-di-tert-butylphenol (a related compound)

Assay IC50 / Activity
DPPH radical scavenging IC50 of 60 µg/ml thaiscience.info
ABTS radical scavenging IC50 of 17 µg/ml thaiscience.info
Metal Chelating Assay IC50 of 20 µg/ml thaiscience.info

These values are for the related compound 2,4-di-tert-butylphenol and are provided for comparative purposes.

Computational Studies on Hydroxyl Radical Scavenging Mechanisms

Computational chemistry offers significant insights into the molecular mechanisms governing the antioxidant action of phenolic compounds. Theoretical studies, often employing Density Functional Theory (DFT), are used to model the reactions between phenols and reactive oxygen species (ROS), such as the highly damaging hydroxyl radical (HO•). These in silico models help to elucidate the chemical plausibility and energetic favorability of various reaction pathways.

For phenolic compounds, a primary antioxidant mechanism is hydrogen atom transfer (HAT), where the phenol donates its hydroxyl hydrogen to a radical, thereby neutralizing it. A computational study on 2,6-di-sec-butylphenol (DSBP), a structurally related compound to this compound, modeled its interaction with hydroxyl radicals. The proposed mechanism involves the abstraction of the hydrogen atom from the phenolic hydroxyl group by the HO• radical. This process leads to the formation of a stable phenoxyl radical and a water molecule, effectively scavenging the reactive radical.

The calculations in such studies typically analyze several key parameters to determine the most likely reaction pathway. These include the atomic charge densities, the contributions of different atoms to the Highest Occupied Molecular Orbital (HOMO), and the bond dissociation energy (BDE) of the O-H bond. A lower BDE for the phenolic O-H bond indicates that the hydrogen atom can be more easily abstracted, suggesting higher antioxidant activity via the HAT mechanism. The stability of the resulting phenoxyl radical is also crucial; greater stability, often due to resonance delocalization or steric hindrance provided by alkyl groups, favors the scavenging reaction.

Table 1: Key Parameters in Computational Studies of Phenolic Antioxidant Mechanisms

ParameterDescriptionSignificance in Radical Scavenging
Bond Dissociation Enthalpy (BDE)The energy required to break the phenolic O-H bond homolytically.A lower BDE value indicates a greater ease of hydrogen atom donation to a radical, suggesting a more efficient HAT mechanism.
Ionization Potential (IP)The energy required to remove an electron from the antioxidant molecule.Relates to the Single Electron Transfer (SET) mechanism. A lower IP facilitates electron donation to neutralize radicals.
Proton Affinity (PA)The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton.Important for the Sequential Proton-Loss Electron Transfer (SPLET) mechanism, especially in polar solvents.
Spin Density DistributionDescribes the distribution of the unpaired electron in the resulting phenoxyl radical.Wider delocalization of the unpaired electron across the aromatic ring indicates a more stable radical, making its formation more favorable.

These theoretical models provide a foundational, molecule-level explanation for the antioxidant properties of phenols and guide further experimental validation.

Experimental Validation of Antioxidant Potential in Biologically Relevant Systems

While computational studies provide theoretical mechanisms, experimental assays are essential to validate and quantify the antioxidant potential of compounds like this compound in biologically relevant contexts. Several standardized in vitro methods are widely used to measure the capacity of a compound to neutralize free radicals. These assays typically rely on spectrophotometric or fluorometric detection to measure the quenching of a stable radical or the inhibition of oxidation of a probe.

Common assays for evaluating antioxidant activity include:

Oxygen Radical Absorbance Capacity (ORAC) Assay : This method measures the ability of an antioxidant to protect a fluorescent probe (like fluorescein) from oxidative degradation by a source of peroxyl radicals, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). labmanager.comnih.govmdpi.commoleculardevices.com The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve, with results often compared to a standard antioxidant like Trolox. nih.gov

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Assay : This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. mdpi.comnih.gov In the presence of an antioxidant that can donate an electron or a hydrogen atom, the radical is neutralized, and the solution is decolorized. nih.gov The change in absorbance is measured to quantify the antioxidant activity. nih.govnih.gov

2,2-diphenyl-1-picrylhydrazyl (DPPH) Assay : Similar to the ABTS assay, this method uses a stable free radical, DPPH•, which has a deep violet color in solution. plos.org When the DPPH• radical accepts an electron or hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding decrease in absorbance is measured. plos.orgrsc.org

These assays can be adapted to various conditions (e.g., using different solvents or pH levels) to mimic different biological environments. mdpi.comnih.gov The choice of assay is important as they can be sensitive to different antioxidant mechanisms; for instance, ORAC is primarily a hydrogen atom transfer (HAT) based assay, while ABTS and DPPH assays can proceed via both HAT and single electron transfer (SET) mechanisms. mdpi.com Experimental validation using a battery of these tests provides a comprehensive profile of a compound's antioxidant potential.

Table 2: Common Experimental Assays for Antioxidant Potential

AssayPrincipleMeasured EndpointPrimary Mechanism
ORACInhibition of peroxyl radical-induced oxidation of a fluorescent probe (fluorescein). moleculardevices.comArea under the fluorescence decay curve. labmanager.comHydrogen Atom Transfer (HAT) nih.gov
ABTSDecolorization of a pre-formed ABTS radical cation (ABTS•+) solution. nih.govDecrease in absorbance at a specific wavelength (e.g., 734 nm). nih.govHAT and Single Electron Transfer (SET) mdpi.com
DPPHScavenging of the stable DPPH radical (DPPH•), leading to loss of violet color. plos.orgDecrease in absorbance at a specific wavelength (e.g., 517 nm). plos.orgHAT and Single Electron Transfer (SET) mdpi.com

Metabolic Pathways in Non-Mammalian Systems

Identification of Metabolites and Biotransformation Products

The biodegradation of phenolic compounds is a critical process in environmental detoxification, and various microorganisms have evolved specific metabolic pathways to utilize them as a source of carbon and energy. In non-mammalian systems, bacteria are particularly adept at this process.

A novel bacterium, identified as Pseudomonas sp. strain MS-1, isolated from freshwater sediment, has demonstrated the ability to completely degrade 2-sec-butylphenol, using it as its sole carbon and energy source. nih.govresearchgate.net Through analysis by gas chromatography-mass spectrometry (GC-MS), several key metabolites were identified, allowing for the proposal of a metabolic pathway. nih.gov

The proposed degradation pathway in Pseudomonas sp. strain MS-1 proceeds as follows:

Hydroxylation : The process begins with the hydroxylation of 2-sec-butylphenol to form 3-sec-butylcatechol . This initial step is a common strategy in the aerobic degradation of aromatic compounds, preparing the ring for subsequent cleavage.

Ring Cleavage : The aromatic ring of 3-sec-butylcatechol is then opened. This occurs via a meta-cleavage pathway, yielding the ring fission product 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid .

Further Metabolism : This intermediate is further metabolized, leading to the formation of smaller, more readily usable molecules, including 2-methylbutyric acid , which is subsequently mineralized. nih.gov

This pathway is consistent with known metabolic routes for other alkylphenols in Pseudomonas species, highlighting a conserved strategy for breaking down these environmental contaminants. nih.gov

Table 3: Identified Metabolites of 2-sec-butylphenol in Pseudomonas sp. strain MS-1

MetaboliteRole in PathwayMethod of Identification
3-sec-butylcatecholInitial hydroxylation productGC-MS Analysis nih.gov
2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acidmeta-cleavage product of the aromatic ringGC-MS Analysis with TMS derivatization nih.gov
2-methylbutyric acidDownstream degradation productGC-MS Analysis nih.gov

Comparative Metabolic Studies Across Diverse Organisms

The metabolic pathways for phenolic compounds can vary significantly across different microbial genera and even species, reflecting diverse evolutionary adaptations to environmental niches. Comparing these pathways provides insight into the range of biocatalytic strategies employed by microorganisms.

Pseudomonas vs. Rhodococcus

While Pseudomonas sp. strain MS-1 degrades 2-sec-butylphenol via a meta-cleavage pathway, bacteria from the genus Rhodococcus are also known for their robust capabilities in degrading alkylphenols. nih.govnih.gov Studies on Rhodococcus rhodochrous have shown that it degrades 4-alkylphenols (e.g., 4-ethylphenol) also through a meta-cleavage pathway, initiated by a specific alkylphenol hydroxylase. nih.govbiorxiv.org A key difference lies in the substrate specificity and the position of enzymatic attack. The Pseudomonas strain acts on an ortho-substituted phenol, whereas the characterized Rhodococcus pathway acts on para-substituted phenols. nih.govnih.gov Interestingly, in Rhodococcus, the pathway for alkylphenols is distinct from the one used for unsubstituted phenol, which is catabolized via an ortho-cleavage pathway. nih.gov This demonstrates a high degree of metabolic specialization within a single organism.

Bacterial vs. Fungal Metabolism

Fungi also play a crucial role in the degradation of aromatic compounds, often employing different initial strategies compared to bacteria. For example, the fungus Aspergillus fumigatus has been shown to metabolize phenol through two simultaneous pathways. nih.gov One route involves ortho-hydroxylation to catechol, which is then processed via an intradiol (ortho) ring cleavage. The second route involves para-hydroxylation to hydroquinone, which is subsequently converted to 1,2,4-trihydroxybenzene before undergoing ring fission. nih.gov This dual-pathway approach provides metabolic flexibility. While specific studies on the fungal metabolism of this compound are limited, the known pathways for phenol suggest that fungi might hydroxylate the compound at different positions (e.g., C4 or C6) leading to different catecholic or hydroquinonic intermediates compared to the specific C3-hydroxylation seen in Pseudomonas sp. MS-1.

Anaerobic Degradation

In contrast to the aerobic pathways described above, anaerobic degradation proceeds differently. For instance, the anaerobic bacterium Clostridium bifermentans has been shown to degrade a related compound, 2-sec-butyl-4,6-dinitrophenol (dinoseb), via cometabolism, though without the accumulation of aromatic intermediates, suggesting a complete breakdown of the ring structure under anaerobic conditions. nih.gov

This comparative analysis highlights the metabolic diversity among non-mammalian organisms. Bacteria like Pseudomonas and Rhodococcus commonly employ hydroxylation followed by meta- or ortho-cleavage, with high specificity for substrate structure. Fungi may utilize multiple hydroxylation and cleavage pathways simultaneously, while anaerobic bacteria use entirely different mechanisms for ring degradation.

Compound Index

Computational Chemistry and Theoretical Investigations of S 2 Sec Butylphenol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. For (S)-2-sec-butylphenol, these methods can elucidate its reactivity, stability, and spectroscopic features.

Density Functional Theory (DFT) for Electronic Structure Analysis

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

In a typical DFT study of a substituted phenol (B47542), the HOMO is often localized on the phenol ring and the hydroxyl group, indicating that this is the region most susceptible to electrophilic attack and the primary site of electron donation. The LUMO is usually distributed over the aromatic ring, representing the region where an incoming electron would be accommodated. For this compound, the sec-butyl group, being an electron-donating group, would slightly raise the energy of the HOMO compared to unsubstituted phenol, potentially increasing its reactivity.

Detailed research findings from DFT calculations on similar substituted phenols, such as 2,4-di-tert-butylphenol (B135424), have shown that such computations can effectively predict molecular geometry and vibrational frequencies, which show good agreement with experimental data. nih.gov The calculated HOMO and LUMO energies for these molecules confirm that charge transfer can occur within the molecule. nih.gov

Table 1: Calculated Electronic Properties of a Representative Alkylphenol using DFT
ParameterCalculated Value
Energy of HOMO-6.5 eV
Energy of LUMO-1.5 eV
HOMO-LUMO Gap5.0 eV
Dipole Moment1.8 D

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their excited states. This makes it a powerful tool for predicting spectroscopic properties, such as UV-Vis absorption spectra. TD-DFT calculations can predict the excitation energies (which correspond to the wavelengths of light a molecule absorbs) and the oscillator strengths (which relate to the intensity of the absorption).

For this compound, TD-DFT can simulate its UV-Vis spectrum, which is typically characterized by absorptions in the ultraviolet region due to π-π* transitions within the benzene (B151609) ring. The position and intensity of these absorption bands can be influenced by the solvent, an effect that can be modeled in TD-DFT calculations using various solvent models. Comparing the computationally predicted spectrum with an experimentally measured one can help in the structural confirmation of the molecule and provide a deeper understanding of its electronic transitions.

Studies on similar phenolic compounds have demonstrated that TD-DFT calculations can reproduce experimental UV-Vis spectra with reasonable accuracy. nih.govarxiv.org For instance, a theoretical study on 2,4-di-tert-butylphenol showed that the energy calculated by TD-DFT complements the experimental findings. nih.gov The predicted absorption maxima generally correspond to the π-π* transitions of the aromatic system.

Table 2: Predicted UV-Vis Absorption Data for a Representative Alkylphenol using TD-DFT
Excited StateExcitation Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S12750.025HOMO -> LUMO
S22200.150HOMO-1 -> LUMO
S32050.650HOMO -> LUMO+1

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the three-dimensional structure and dynamic behavior of molecules. These methods are particularly useful for understanding how this compound might interact with biological systems and how its specific 3D shape influences its properties.

In Silico Ligand-Protein Docking Studies

In silico ligand-protein docking is a molecular modeling technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. This method is crucial in drug discovery and toxicology for predicting the binding affinity and interaction patterns of a compound with a specific biological target.

For this compound, docking studies could be performed to investigate its potential interaction with various protein targets. Given its phenolic structure, relevant targets could include nuclear receptors like the estrogen receptor or androgen receptor, as other alkylphenols are known to be endocrine disruptors. The docking process involves placing the 3D structure of this compound into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. The analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

For example, studies on other phenolic compounds, like bisphenols, have successfully used molecular docking to predict their binding to estrogen and androgen receptors, with the results correlating well with in vitro bioassay data. nih.govhilarispublisher.com These studies often show that the hydroxyl group of the phenol is crucial for forming hydrogen bonds with specific residues in the receptor's binding pocket, while the alkyl group engages in hydrophobic interactions.

Table 3: Representative Results from a Ligand-Protein Docking Study of an Alkylphenol with a Nuclear Receptor
Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Estrogen Receptor Alpha-7.5Glu353, Arg394Hydrogen Bond
Leu387, Phe404Hydrophobic
Androgen Receptor-6.8Asn705, Thr877Hydrogen Bond
Met745, Leu704Hydrophobic

Conformational Analysis and Stereochemical Influences

The rotation around these bonds gives rise to different conformers, or rotamers, each with a specific potential energy. The most stable conformation will be the one that minimizes steric hindrance. The bulky sec-butyl group will tend to orient itself to reduce clashes with the hydroxyl group. The stereochemistry at the chiral center of the (S)-sec-butyl group is a critical factor. The specific arrangement of the ethyl and methyl groups around the chiral carbon will dictate the most energetically favorable orientation of the entire sec-butyl substituent relative to the plane of the phenyl ring. For instance, the molecule will likely adopt a conformation where the largest group on the chiral carbon (the ethyl group) is pointed away from the hydroxyl group to minimize steric strain.

Computational methods, such as molecular mechanics or DFT, can be used to perform a conformational search to identify the low-energy conformers and calculate their relative energies. This information is vital for understanding how the molecule presents itself for interaction with other molecules, such as protein receptors, where a specific conformation might be required for binding.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. wikipedia.org QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimental data. Once a reliable QSAR model is built, it can be used to predict the activity of new, untested compounds.

For this compound, a QSAR model could be used to predict various properties, such as its toxicity, biodegradability, or receptor binding affinity, based on its structural features. The development of such a model would typically involve a dataset of various alkylphenols with known experimental values for the property of interest. Molecular descriptors for each compound, including constitutional, topological, geometrical, and quantum-chemical descriptors, would be calculated. Statistical methods, such as multiple linear regression (MLR), are then used to build the predictive model.

A study on the degradability of 26 different alkylphenols successfully developed QSAR models to predict their 5-day Biochemical Oxygen Demand (BOD5) and Chemical Oxygen Demand (COD). tandfonline.comnih.gov These models used descriptors related to molecular size, shape, and electronic properties to predict the environmental fate of these compounds. tandfonline.comnih.gov Such models are valuable for environmental risk assessment, allowing for the estimation of the persistence of compounds like this compound in the environment.

Table 4: Example of a QSAR Model for Predicting the Environmental Degradability (log 1/BOD) of Alkylphenols tandfonline.comnih.gov
DescriptorDescriptionCorrelation
2XvValence connectivity index (order 2)Positive
SASASolvent Accessible Surface AreaNegative
TOETotal EnergyPositive
RBRotatable BondsNegative
Model Statistics: R2 = 0.924, Q2cv = 0.854

Development of Predictive Models for Biological and Environmental Activities

The development of predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is essential for forecasting the biological and environmental activities of chemical compounds like this compound without extensive experimental testing. These models are built on the principle that the structure of a molecule dictates its activity and properties. For chiral molecules such as this compound, the specific three-dimensional arrangement of atoms is paramount, as stereoisomers can exhibit vastly different therapeutic and toxicological effects. nih.govbiomedgrid.com

Recent advancements in computational chemistry have focused on creating "stereochemically-aware" models. biorxiv.org Traditional QSAR models that rely on 2D molecular representations are incapable of distinguishing between enantiomers. biorxiv.orgresearchgate.net However, by incorporating 3D molecular descriptors, modern deep neural networks and other machine learning algorithms can generate bioactivity descriptors that capture the unique spatial configuration of the (S)-enantiomer. nih.gov A systematic analysis of over 1 million compounds revealed that a significant portion (~40%) of spatial isomer pairs exhibit distinct biological activities, underscoring the necessity of 3D-aware modeling. nih.govbiorxiv.org

For predicting the environmental fate of this compound, computational models are used to estimate its persistence, partitioning behavior, and potential for biodegradation. epa.govnih.govnih.gov Alkylphenols are recognized as environmental pollutants, and their physicochemical properties, particularly high octanol-water partition coefficient (Kow) values, indicate a tendency to partition into sediments. nih.govresearchgate.net Predictive models for environmental activity integrate data on chemical structure with environmental parameters to forecast distribution across various compartments like air, water, and soil. rsc.org The development of a robust predictive model for this compound would involve the following steps, outlined in the table below.

StepDescriptionComputational Tools/MethodsRelevance for this compound
1. Data CurationCollection of high-quality experimental data on the biological (e.g., receptor binding, toxicity) and environmental (e.g., biodegradability, soil sorption) activities of this compound and structurally related alkylphenols.Chemical databases (e.g., ChEMBL, PubChem), environmental fate databases (e.g., EPA databases).Provides the foundational dataset for training and validating the predictive model.
2. Molecular Descriptor CalculationGeneration of numerical descriptors that quantify the physicochemical, topological, and 3D structural features of the molecules.Software packages like RDKit, Mordred; methods include calculation of constitutional, electronic, and steric (3D) descriptors.Crucial for capturing the unique chirality of the (S)-enantiomer, which governs its specific interactions with chiral biological targets (e.g., enzymes, receptors).
3. Model BuildingApplication of machine learning algorithms to establish a mathematical relationship between the molecular descriptors (independent variables) and the observed activity (dependent variable).Algorithms such as Multiple Linear Regression (MLR), Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNN). mdpi.comThe resulting model equation or algorithm can predict the activity of new or untested compounds based solely on their structure.
4. Model ValidationRigorous testing of the model's accuracy, robustness, and predictive power using internal (e.g., cross-validation) and external validation sets.Statistical metrics such as the coefficient of determination (R²), Root Mean Square Error (RMSE), and Leave-One-Out cross-validation. mdpi.comnih.govEnsures the model is reliable and not overfitted, providing confidence in its predictions for this compound.

Correlation of Molecular Descriptors with Functional Properties

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. In computational chemistry, these descriptors are used to create a quantitative link between the structure of this compound and its functional properties, such as receptor affinity, metabolic stability, or environmental persistence. For a chiral compound, descriptors that account for the three-dimensional structure are critical, as they can differentiate the (S)-enantiomer from its (R)-counterpart.

The functional properties of this compound are governed by a combination of factors including its size, shape, lipophilicity, and electronic charge distribution. For instance, lipophilicity, often described by the LogP (octanol-water partition coefficient), is a key descriptor for predicting how the compound will distribute in biological systems or partition in the environment. nih.gov Electronic descriptors, such as partial charges on atoms, can help predict how the molecule interacts with polar enzymes or soil components.

The following table presents key computed molecular descriptors for the racemate of 2-sec-butylphenol (B1202637). While these specific values represent the achiral molecule, 3D computational models would generate distinct steric and quantum-chemical descriptors for the (S)-enantiomer, which would be crucial for correlating with stereoselective functional properties.

Molecular DescriptorComputed Value (for 2-sec-butylphenol)Potential Correlation with Functional Properties
Molecular Weight150.22 g/mol nih.govCorrelates with general size and diffusion characteristics.
XLogP33.4 nih.govIndicates lipophilicity; correlates with membrane permeability, bioavailability, and partitioning into organic environmental compartments. nih.govresearchgate.net
Hydrogen Bond Donor Count1 nih.govRelates to the ability to donate a hydrogen bond (from the hydroxyl group), influencing interactions with biological receptors and environmental matrices.
Hydrogen Bond Acceptor Count1 nih.govRelates to the ability to accept a hydrogen bond (at the oxygen atom), also key for molecular recognition processes.
Polar Surface Area20.2 Ų nih.govCorrelates with transport properties, including penetration of the blood-brain barrier and cell membranes.
Rotatable Bond Count2 nih.govIndicates molecular flexibility, which affects how well the molecule can fit into a binding site of a protein or enzyme.

Reaction Mechanism Studies

Theoretical Elucidation of Catalytic Pathways in Synthesis

The primary industrial synthesis of 2-sec-butylphenol involves the Friedel-Crafts alkylation of phenol with butene. thegoodscentscompany.com This reaction is typically catalyzed by Lewis or Brønsted acids, such as gamma-aluminum trioxide or zinc chloride combined with a protic acid. thegoodscentscompany.comchemrxiv.org The reaction favors ortho-alkylation, yielding this compound and its enantiomer. chemrxiv.org

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to elucidate the complex mechanisms of these catalytic pathways. researchgate.net Theoretical investigations can model the entire reaction coordinate, from reactants to products, including the high-energy transition states and intermediates that are often difficult to observe experimentally.

A theoretical study of the synthesis of this compound would focus on several key areas:

Catalyst-Reactant Interactions: Modeling how the phenol and butene molecules interact with the active sites of the catalyst. For solid catalysts like gamma-aluminum trioxide, this involves modeling the catalyst surface.

Carbocation Formation and Stability: The reaction proceeds through a sec-butyl carbocation intermediate. DFT calculations can determine the energetics of its formation and rearrangement, which is crucial for understanding product distribution.

Regioselectivity (Ortho vs. Para): By calculating the activation energies for the different pathways leading to ortho- and para-substituted products, computational models can explain the observed preference for ortho-alkylation. A recent study proposed a mechanism where a zinc catalyst scaffolds both the phenol and alcohol precursors, predisposing them for the ortho-alkylation pathway. chemrxiv.org

Stereoselectivity: To understand the formation of the (S)-enantiomer specifically, theoretical studies would need to employ a chiral catalyst. Computational models could then elucidate the mechanism of enantioselection by comparing the transition state energies for the pathways leading to the (S)- and (R)-products. The difference in these energies would determine the enantiomeric excess of the reaction.

Computational Analysis of Degradation Mechanisms

Understanding the degradation of this compound is crucial for assessing its environmental impact. Alkylphenols can be degraded through biological pathways (biodegradation) and chemical oxidation. researchgate.netpnas.org Computational analysis helps to map out these degradation mechanisms at a molecular level.

Biodegradation: Experimental studies have shown that 2-sec-butylphenol can be degraded by certain bacteria, such as Pseudomonas sp.. rug.nl The identified pathway involves initial hydroxylation to form 3-sec-butylcatechol , followed by aromatic ring cleavage via a meta-cleavage reaction to produce 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid . rug.nl

Computational methods can be applied to analyze this pathway:

Enzyme-Substrate Docking: Molecular docking simulations can predict how this compound binds to the active site of the initial monooxygenase enzyme. This can help explain the substrate specificity and the regioselectivity of the hydroxylation step.

Reaction Energetics: Quantum mechanics (QM) or combined QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can model the enzymatic reaction itself. These models can compute the activation energy barriers for each step, from hydroxylation to ring cleavage, confirming the most probable degradation sequence.

Chemical Oxidation: Oxidation by hydroxyl radicals (•OH) is a primary degradation mechanism for phenols in the environment and in advanced oxidation processes. researchgate.net Theoretical studies using DFT can effectively model these reactions. A computational analysis of the oxidation of this compound would involve:

Radical Attack Simulation: Modeling the addition of the •OH radical to the aromatic ring. Calculations of the Gibbs free energy can predict the most favorable sites of attack, which for phenols are typically the ortho and para positions. researchgate.net

Intermediate Identification: Theoretical models can predict the structures and stabilities of various radical adducts and subsequent intermediates, such as catechols and quinones, which are common products of phenol oxidation. nih.govresearchgate.net

Energy Profile Mapping: By calculating the energy of reactants, transition states, intermediates, and products, a complete energy profile for the degradation pathway can be constructed. This profile reveals the rate-determining step of the mechanism and helps predict the final degradation products. nih.gov A theoretical study on the oxidation of a phenolate (B1203915) by a dicopper complex, for example, successfully calculated a free-energy barrier (10.7 kcal mol⁻¹) that was in close agreement with the experimental value (11.2 kcal mol⁻¹), validating the proposed mechanism. nih.gov

Applications of S 2 Sec Butylphenol in Advanced Materials and Specialty Chemicals

Role as a Chemical Intermediate in Complex Organic Synthesis

The reactivity of the hydroxyl group and the aromatic ring of (S)-2-sec-butylphenol makes it a valuable intermediate in multi-step organic syntheses. The steric hindrance provided by the sec-butyl group can influence reaction selectivity, while the phenolic moiety allows for a range of chemical transformations.

One of the most prominent historical applications of 2-sec-butylphenol (B1202637) has been in the agrochemical industry as the primary precursor for dinitro-sec-butylphenol derivatives. The most notable of these is 2,4-dinitro-6-sec-butylphenol, commonly known as Dinoseb. nih.gov Dinoseb was widely used as a contact herbicide, insecticide, and fungicide. nih.gov

The synthesis of Dinoseb from 2-sec-butylphenol is a classic example of electrophilic aromatic substitution. The process involves the nitration of the 2-sec-butylphenol molecule. In this reaction, the phenol (B47542) is treated with a mixture of nitric acid and sulfuric acid. The strongly activating hydroxyl group directs the electrophilic nitronium ions (NO₂⁺) to the ortho and para positions of the benzene (B151609) ring. Due to the presence of the sec-butyl group at the C2 (ortho) position, the nitration occurs at the available C4 (para) and C6 (ortho) positions, yielding the 2,4-dinitro-6-sec-butylphenol product. This transformation highlights the role of 2-sec-butylphenol as a foundational molecular scaffold for building more complex and functionally specific agrochemicals.

Table 1: Selected Properties of this compound

This interactive table provides key physical and chemical data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
CAS Number 89-72-5
Appearance Colorless to yellowish viscous liquid
Boiling Point 226-228 °C
Melting Point 12 °C
Density 0.982 g/mL at 25 °C
Refractive Index n20/D 1.522

From an academic and research standpoint, this compound serves as a building block for certain fragrance and flavor compounds, although it is not typically used directly in final formulations. thegoodscentscompany.com Its utility lies in its potential for derivatization. The phenolic hydroxyl group can be readily converted into an ether or an ester. For instance, esterification with various carboxylic acids can lead to a range of sec-butylphenyl esters, each with potentially unique olfactory properties.

One documented derivative is 2-s-butyl-1-vinylcyclohexyl acetate, which indicates the transformation of the phenol ring into a cyclohexyl system, a common motif in synthetic fragrances. nih.gov The synthesis of such molecules demonstrates the academic interest in using substituted phenols like this compound as starting materials for creating novel scent compounds. These transformations often involve hydrogenation of the aromatic ring followed by esterification, showcasing the compound's versatility as a molecular scaffold.

This compound is a key intermediate in the synthesis of specialty polymers and resins, particularly phenolic and epoxy resins. nih.gov In the production of phenolic resins (novolacs or resols), alkylated phenols are often used to modify the properties of the final polymer, such as improving its solubility in oils and enhancing its flexibility.

The synthesis process typically involves the acid- or base-catalyzed condensation reaction between the phenol and an aldehyde, most commonly formaldehyde. The sec-butyl group on the phenol ring controls the degree of cross-linking and imparts hydrophobicity to the resulting resin. These modified resins are then used in coatings, adhesives, and composites.

Furthermore, these sec-butylphenol-formaldehyde resins can serve as precursors for epoxy resins. The terminal phenolic hydroxyl groups of the novolac resin can be reacted with epichlorohydrin in the presence of a base (like sodium hydroxide) to form epoxy novolac resins. The sec-butyl groups are retained in the final polymer structure, where they contribute to improved thermal stability, chemical resistance, and mechanical properties of the cured epoxy system.

Table 2: Applications of this compound as a Chemical Intermediate

This interactive table summarizes the primary applications of this compound in chemical synthesis.

Application AreaProduct ClassSpecific ExampleRole of this compound
Agrochemicals Dinitrophenol HerbicidesDinosebPrimary precursor undergoing nitration
Perfumery Fragrance EstersCyclohexyl Acetate DerivativesStarting scaffold for derivatization
Specialty Polymers Phenolic ResinsAlkylated NovolacsModifying monomer to control properties
Specialty Polymers Epoxy ResinsEpoxy Novolac ResinsIntermediate for the polymer backbone

Polymer Chemistry and Material Science

In the realm of polymer chemistry, this compound and its derivatives contribute to both the synthesis of new polymers and the stabilization of existing ones.

This compound can function as a monomer in step-growth polymerization processes. ksu.edu.sa The presence of the reactive hydroxyl group allows it to participate in condensation reactions to form the polymer backbone. As mentioned previously, its reaction with formaldehyde is a prime example of its use as a monomer to create phenolic resins.

The incorporation of the bulky, non-polar sec-butyl group into the polymer chain has significant consequences for the material's properties. It disrupts the close packing of polymer chains, which can lower the glass transition temperature and increase the flexibility of the material. This makes it a useful comonomer for producing plasticizers and other polymer additives designed to modify mechanical properties. nih.gov The sec-butyl group also enhances the solubility of the resulting polymer in non-polar organic solvents and improves its compatibility with other polymers and organic matrices.

Derivatives of 2-sec-butylphenol play a crucial role as stabilizers in polymeric materials, particularly as polymerization inhibitors. The dinitrophenol derivative, DNBP (Dinoseb), is used to prevent the premature, thermally induced polymerization of reactive monomers like styrene during purification and storage. plasticseurope.org

The stabilization mechanism of phenolic compounds, including derivatives of 2-sec-butylphenol, involves the termination of free-radical chain reactions. Styrene and other vinyl monomers can self-initiate polymerization through the formation of free radicals at elevated temperatures. A phenolic stabilizer interrupts this process. The weakly acidic phenolic hydrogen atom can be readily abstracted by a highly reactive growing polymer radical (P•). This reaction terminates the growing polymer chain and generates a phenoxy radical.

The resulting phenoxy radical is significantly stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. This resonance stabilization makes the phenoxy radical much less reactive than the initial polymer radical, and it is generally incapable of initiating a new polymer chain. By acting as a radical scavenger, the phenolic stabilizer effectively quenches the chain reaction, preventing uncontrolled polymerization and ensuring the monomer's stability. Substituted phenols are widely used as antioxidants in various polymers, including polyolefins and synthetic rubbers, to protect them from oxidative degradation. google.com

Niche Applications in Chemical Technologies

The unique molecular structure of this compound, characterized by the presence of a hydroxyl group and a chiral sec-butyl group on the aromatic ring, lends itself to several specialized applications within the chemical industry. These applications leverage the compound's steric and electronic properties to control chemical reactions and formulate specialized chemical products.

Role as a Polymerization Inhibitor

This compound belongs to the class of sterically hindered phenols, which are well-established as effective inhibitors for radical polymerization processes. The primary function of a polymerization inhibitor is to scavenge radical species that initiate and propagate the polymerization chain reaction, thereby preventing the premature and uncontrolled formation of polymers. This is particularly crucial during the purification, storage, and transportation of reactive monomers like styrene.

The chemical principle behind the inhibitory action of hindered phenols, including this compound, involves the donation of a hydrogen atom from the phenolic hydroxyl group to a growing polymer radical (P•). This process is outlined in the following reaction scheme:

Step 1: Initiation A monomer molecule (M) can form a radical (M•) under the influence of heat or light. M → M•

Step 2: Propagation The monomer radical reacts with other monomer molecules to form a growing polymer chain radical (P•). M• + n(M) → P•

Step 3: Inhibition by this compound The phenolic inhibitor donates its hydroxyl hydrogen to the polymer radical, terminating the chain propagation. P• + ArOH → PH + ArO• (where ArOH is this compound)

The resulting phenoxy radical (ArO•) is stabilized by resonance and is significantly less reactive than the initial polymer radical. The steric hindrance provided by the sec-butyl group further reduces the reactivity of the phenoxy radical, preventing it from initiating new polymer chains. This steric shielding is a key feature of hindered phenol inhibitors.

While research often focuses on the broader class of hindered phenols or their more substituted derivatives like 2,6-di-sec-butylphenol and dinitro-sec-butylphenol, the fundamental mechanism of radical scavenging is applicable to this compound. The chirality of the sec-butyl group in this compound may influence its interaction with chiral monomers or in stereospecific polymerization systems, although specific research on this aspect is limited.

Monomer Inhibitor Class General Inhibition Mechanism Key Structural Feature of Inhibitor
StyreneHindered PhenolsRadical ScavengingSterically bulky alkyl groups ortho to the hydroxyl group
AcrylatesHindered PhenolsRadical ScavengingSterically bulky alkyl groups ortho to the hydroxyl group
Vinyl ChlorideHindered PhenolsRadical ScavengingSterically bulky alkyl groups ortho to the hydroxyl group
ButadieneHindered PhenolsRadical ScavengingSterically bulky alkyl groups ortho to the hydroxyl group

Formulation of Liquid Solvent Dyes and Fuel Markers (Chemical Principles)

Alkylphenols, including this compound, serve as important chemical intermediates in the synthesis of solvent dyes and fuel markers. These dyes are characterized by their solubility in organic solvents and are used to color a variety of materials, including plastics, inks, and petroleum products.

The primary chemical principle involves the use of this compound as a coupling component in the synthesis of azo dyes. Azo dyes are a large class of colored organic compounds that contain the functional group R−N=N−R′, in which R and R′ are usually aryl groups. The synthesis of an azo dye from this compound typically follows a two-step process:

Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid) to form a diazonium salt. ArNH₂ + NaNO₂ + 2HX → ArN₂⁺X⁻ + NaX + 2H₂O (where Ar is an aromatic group)

Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, such as this compound. The coupling reaction typically occurs at the para position to the hydroxyl group due to its strong activating and directing effects. ArN₂⁺X⁻ + this compound → Ar-N=N-Ar'-OH + HX (where Ar'-OH is the this compound moiety)

The resulting azo compound is a colored molecule. The specific color of the dye can be tuned by modifying the chemical structure of the aromatic amine and the coupling agent. The sec-butyl group on the phenol ring enhances the solubility of the dye in nonpolar solvents, which is a crucial property for its application as a solvent dye or fuel marker.

The chirality of this compound can be a significant feature in the design of specialized fuel markers. Chiral markers can provide an additional layer of security against adulteration and counterfeiting, as the specific enantiomer can be detected using chiral analytical techniques.

Reactant 1 (Amine) Reactant 2 (Coupling Agent) Reaction Type Product Class Key Property of Product
Aromatic AmineThis compoundAzo CouplingAzo DyeSolubility in organic solvents
Substituted AnilineThis compoundAzo CouplingSolvent DyeSpecific color and solubility
Chiral Aromatic AmineThis compoundAzo CouplingChiral Fuel MarkerStereospecificity for identification

Q & A

Q. What are the primary analytical methods for quantifying (S)-2-sec-butylphenol in environmental matrices?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods. GC-MS with ZB-5MSi columns (30 m × 0.25 mm × 0.25 µm) achieves a detection limit of 4 µg/L in water and 0.01 µg/g in soil, validated by recovery rates >95% . HPLC with UV detection at 277 nm using acetonitrile:water mobile phases is suitable for monitoring degradation intermediates like 3-sec-butylcatechol .

Q. How should researchers handle this compound safely in laboratory settings?

Due to its combustible nature and potential health hazards, use carbon dioxide or powder-based fire suppression, avoid open flames, and prevent mist generation. Personal protective equipment (PPE) and proper ventilation are mandatory. Safety protocols should align with ICSC 1472 guidelines .

Q. What is the synthetic origin of this compound in environmental studies?

It is a metabolite of fenobucarb degradation in soil-water systems, particularly under neutral pH conditions. Fenobucarb hydrolysis releases this compound, detectable via GC-MS in both aqueous and soil phases .

Advanced Research Questions

Q. How do microbial strains like Pseudomonas sp. MS-1 degrade this compound, and what are the key metabolites?

Strain MS-1 hydroxylates this compound to 3-sec-butylcatechol, which undergoes meta-cleavage to form 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid. Degradation is coupled with cell growth (yield: 68.5 mg dry weight/mmol substrate) and produces transient intermediates like 2-methylbutyric acid .

Q. What experimental designs resolve contradictions in degradation rates reported across studies?

Variations arise from pH, dissolved organic matter, and microbial community composition. Controlled experiments should standardize pH (e.g., pH 7 for soil-water systems) and pre-adapt microbial consortia to this compound. Replicate studies must include QA/QC checks (e.g., recovery tests ≥95%) .

Q. Why does strain specificity impact this compound degradation efficiency?

Pseudomonas sp. MS-1 degrades 1.5 mM substrate within 30 h, while other strains (e.g., HBP1 Prp) show slower kinetics due to differences in enzyme affinity or pathway regulation. Comparative studies using alkylphenol analogs (e.g., 2-tert-butylphenol) reveal structural determinants of substrate specificity .

Q. How do environmental factors like pH and organic matter influence this compound persistence?

Neutral pH accelerates fenobucarb hydrolysis to this compound, while acidic conditions stabilize the parent compound. Dissolved organic matter (DOM) enhances desorption from soil, increasing bioavailability for microbial degradation .

Q. What methodologies validate the stereochemical configuration of this compound in synthetic or environmental samples?

Chiral chromatography (e.g., chiral GC columns) or nuclear magnetic resonance (NMR) coupled with optical rotation measurements are critical. Studies must report enantiomeric excess (ee) to distinguish (S)- from (R)-configurations, as stereochemistry affects toxicity and degradation pathways .

Methodological Guidance

Designing a study to address gaps in this compound’s ecological impact:

  • Hypothesis: Microbial consortia from contaminated sites degrade this compound faster than lab strains.
  • Approach: Compare degradation kinetics using environmental isolates vs. Pseudomonas sp. MS-1 under controlled pH and DOM levels.
  • Metrics: Quantify metabolites (GC-MS), cell growth (OD600), and substrate depletion (HPLC) .

Interpreting contradictory data on this compound’s role in furfural production:
While highlights its use as an extractant (59 mol% furfural yield), conflicting reports may arise from solvent stability or temperature effects. Researchers should test alternative extractants (e.g., toluene) and optimize phase ratios to validate reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.